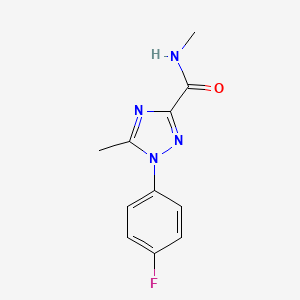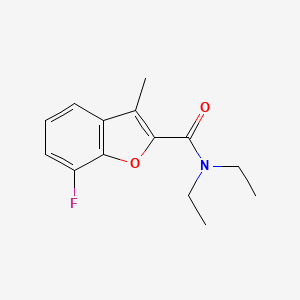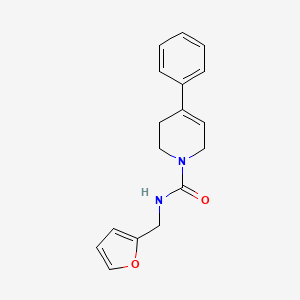
5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide, also known as FUB-AMB, is a synthetic cannabinoid that belongs to the benzofuran class. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. FUB-AMB has gained popularity in recent years due to its potential therapeutic applications and its use as a recreational drug.
Wirkmechanismus
5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide exerts its effects through the activation of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is involved in various physiological processes such as pain sensation, appetite regulation, and immune response. 5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide binds to these receptors and modulates their activity, leading to the observed effects.
Biochemical and Physiological Effects:
5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to increase dopamine and serotonin levels in the brain, leading to its euphoric and psychoactive effects. 5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide also has analgesic effects, which are mediated through the activation of the CB1 receptors. Additionally, 5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory effects, which are mediated through the activation of the CB2 receptors.
Vorteile Und Einschränkungen Für Laborexperimente
5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a potent agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. 5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers. However, 5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide has several limitations as well. It has a high affinity for the CB1 receptor, which can lead to unwanted psychoactive effects. Additionally, 5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the research on 5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide. One area of interest is its potential use in the treatment of neurological disorders such as multiple sclerosis and Alzheimer's disease. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. Further research is needed to determine the optimal dosage and administration route for 5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide, as well as its long-term effects. Additionally, more research is needed to understand the mechanism of action of 5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide and its interactions with other drugs and compounds.
Synthesemethoden
5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide is synthesized through a multistep process that involves the reaction of 5-fluoro-1-indanone with 3,3-dimethylbutyryl chloride, followed by the reaction with 2-aminobenzofuran. The final product is purified through chromatography and characterized through various analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and neuroprotective effects in preclinical studies. 5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide has also been investigated for its potential use in the treatment of various neurological disorders such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-6-8-5-7(12)3-4-9(8)15-10(6)11(14)13-2/h3-5H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGPRVUGMSYTDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7455008.png)
![5-Cyclopropyl-4-methyl-2-[(3-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7455020.png)
![2-[(2',5'-Dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)methyl]benzonitrile](/img/structure/B7455024.png)
![5-Cyclopropyl-4-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7455031.png)
![N-(2,6-dimethylphenyl)-2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B7455039.png)



![6-Methyl-3-(pyrrolidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455062.png)
![6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455070.png)

![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl((1-phenyl-1H-pyrazol-4-yl)methyl)amino)acetamide](/img/structure/B7455081.png)